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Compound of Interest

Compound Name: Fura PE-3 potassium

Cat. No.: B15556946 Get Quote

Welcome to the Fura-PE3 Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals utilizing Fura-PE3 for intracellular calcium

measurements. Find detailed protocols, troubleshooting guides, and frequently asked

questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Fura-PE3 and how does it differ from Fura-2?

Fura-PE3, also known as Fura-2 LR (Leakage-Resistant), is a ratiometric calcium indicator

derived from Fura-2.[1] Its key advantage is improved intracellular retention, addressing a

common issue where indicators leak from the cytoplasm, leading to a loss of signal and

potential artifacts from dye accumulation in organelles.[1] Like Fura-2, Fura-PE3 is a dual-

excitation dye, meaning its fluorescence excitation maximum shifts when it binds to calcium,

while the emission maximum remains relatively constant.[2][3][4] This ratiometric property

allows for more accurate quantification of intracellular calcium concentrations by minimizing

issues like uneven dye loading, photobleaching, and variations in cell thickness.[5][6][7][8]

Q2: How do I load Fura-PE3 AM into my cells?

Fura-PE3 AM is the acetoxymethyl (AM) ester form of the dye, which is membrane-permeant

and can be loaded into cells by incubation.[1] Once inside the cell, intracellular esterases

cleave the AM group, trapping the active, calcium-sensitive form of Fura-PE3 in the cytoplasm.

[1][2] A general loading protocol involves preparing a stock solution of Fura-PE3 AM in
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anhydrous DMSO and then diluting it to a final working concentration (typically 1-5 µM) in a

physiological buffer.[1] The addition of a non-ionic detergent like Pluronic® F-127 can aid in the

solubilization of the AM ester.[1]

Q3: What are the excitation and emission wavelengths for Fura-PE3?

The spectral properties of Fura-PE3 are similar to Fura-2.[9]

Calcium-bound: Excitation maximum at ~335 nm.[1][2][4]

Calcium-free: Excitation maximum at ~363-364 nm.[1][2]

Emission: A constant emission maximum around 510 nm regardless of calcium binding.[2][5]

Q4: Why is a calibration of the Fura-PE3 signal necessary?

To convert the measured fluorescence ratio into an absolute intracellular calcium concentration,

a calibration must be performed.[3] This process determines the key parameters for the

Grynkiewicz equation, which relates the fluorescence ratio to the calcium concentration.[10][11]

These parameters include the minimum ratio (Rmin) in a zero calcium environment, the

maximum ratio (Rmax) in a calcium-saturating environment, and the dissociation constant (Kd)

of the dye.[7][10]

Fura-PE3 Calibration Protocol
This protocol outlines the in situ calibration of Fura-PE3-loaded cells to determine the minimum

(Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

Cells loaded with Fura-PE3 AM

Calcium-free buffer (containing a calcium chelator like EGTA)

Calcium-saturating buffer (containing a high concentration of calcium)

Calcium ionophore (e.g., Ionomycin or 8-Bromo-A23187)[10]
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Methodology:

Prepare Buffers:

Rmin Buffer (Zero Calcium): A physiological buffer containing ~10 mM EGTA to chelate

any free calcium.

Rmax Buffer (Saturating Calcium): A physiological buffer containing a high concentration

of calcium (e.g., 1-10 mM).

Ionophore Stock Solution: Prepare a stock solution of a calcium ionophore like Ionomycin

in DMSO.

Determine Rmin:

Perfuse the Fura-PE3 loaded cells with the Rmin buffer.

Add the calcium ionophore (e.g., final concentration of 1-5 µM Ionomycin) to the Rmin

buffer. This will allow the intracellular calcium concentration to equilibrate with the calcium-

free extracellular medium.

Record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380

nm) and a constant emission wavelength (~510 nm).

Calculate the ratio of the fluorescence intensities (e.g., F340/F380) to determine Rmin.

Determine Rmax:

Wash out the Rmin buffer and ionophore.

Perfuse the cells with the Rmax buffer.

Add the calcium ionophore to the Rmax buffer to saturate the intracellular Fura-PE3 with

calcium.

Record the fluorescence intensity at the two excitation wavelengths and calculate the ratio

to determine Rmax.
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Background Subtraction:

For accurate measurements, it is crucial to subtract the background fluorescence from all

readings before calculating the ratios.[10]

Grynkiewicz Equation for Calcium Calculation:

The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the following equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)[10]

Where:

Kd: The dissociation constant of Fura-PE3 for Ca²⁺.

R: The experimentally measured fluorescence ratio in the cells.

Rmin: The fluorescence ratio in zero calcium conditions.

Rmax: The fluorescence ratio in calcium-saturating conditions.

Sf2 / Sb2: The ratio of fluorescence intensities at the second excitation wavelength (~380

nm) for the calcium-free (Sf2) and calcium-bound (Sb2) forms of the dye.[10]

Quantitative Data Summary
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Parameter Description Typical Value/Range

Kd
Dissociation constant of Fura-

PE3 for Ca²⁺

Similar to Fura-2 (~145 nM at

22°C, pH 7.2)[4]

Rmin
Fluorescence ratio (Fλ1/Fλ2) in

zero Ca²⁺
Determined experimentally

Rmax
Fluorescence ratio (Fλ1/Fλ2) in

saturating Ca²⁺
Determined experimentally

Excitation λ1 (Ca²⁺-bound) Excitation wavelength 1 ~335-340 nm[1][2][4]

Excitation λ2 (Ca²⁺-free) Excitation wavelength 2 ~363-380 nm[1][2][4]

Emission λ Emission wavelength ~510 nm[2][5]

Troubleshooting Guide
Issue 1: Low or No Fura-PE3 Signal

Possible Cause: Incomplete hydrolysis of the AM ester.

Solution: Ensure cells are healthy and have active intracellular esterases. Increase the

incubation time or temperature (e.g., 37°C) to facilitate hydrolysis.[12]

Possible Cause: Poor dye loading.

Solution: Optimize the Fura-PE3 AM concentration and incubation time for your specific

cell type. The use of Pluronic® F-127 can improve dye solubility and loading.[1]

Possible Cause: Aged or hydrolyzed Fura-PE3 AM stock solution.

Solution: Prepare fresh stock solutions of Fura-PE3 AM in anhydrous DMSO. Store stock

solutions desiccated and protected from light at -20°C.[1][7] Avoid repeated freeze-thaw

cycles.

Issue 2: High and Unstable Baseline Fluorescence

Possible Cause: Dye leakage from cells.
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Solution: While Fura-PE3 is designed to be leakage-resistant, some extrusion can still

occur, especially at physiological temperatures.[12] Consider using an organic anion

transport inhibitor like probenecid or sulfinpyrazone to reduce dye leakage. Perform

experiments at room temperature if possible.

Possible Cause: Dye compartmentalization.

Solution: Check for punctate fluorescence in organelles like mitochondria. If

compartmentalization is suspected, try lowering the loading temperature or using a lower

dye concentration.[13] A mild permeabilization with a low concentration of digitonin can be

used to release cytosolic dye and assess the extent of organellar loading.

Possible Cause: Autofluorescence.

Solution: Measure the background fluorescence of unloaded cells and subtract it from your

measurements. Use phenol red-free media, as it can contribute significantly to background

fluorescence.[14]

Issue 3: Photobleaching or Phototoxicity

Possible Cause: Excessive excitation light intensity or exposure time.

Solution: Reduce the intensity of the excitation light using neutral density filters.[14]

Minimize the duration of light exposure by using the shortest possible exposure times and

acquiring data only when necessary.

Issue 4: Inaccurate Calcium Concentration Calculations

Possible Cause: Incorrect calibration parameters (Rmin, Rmax, Kd).

Solution: Perform a careful in situ calibration for each experimental setup. Optical

components like filters and objectives can affect the measured ratios, so recalibration is

necessary if any part of the light path is changed.[10]

Possible Cause: Heterogeneous intracellular calcium distribution.

Solution: Be aware that the measured fluorescence represents an average over the

measurement area. If calcium is not uniformly distributed, the calculated average
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concentration may not accurately reflect the true average.[11]

Visual Guides

Cell Preparation In Situ Calibration Experiment Data Analysis
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Wash
Measure Experimental Ratio (R)Wash Calculate [Ca²⁺]i

Click to download full resolution via product page

Caption: Workflow for Fura-PE3 in situ calibration and experimental measurement.

Signal Issues Artifacts

Problem Encountered

Low/No Signal High/Unstable Baseline Photobleaching Inaccurate [Ca²⁺]i

Optimize Loading
Check Dye Quality
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Reduce Light Intensity
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Caption: A logical guide for troubleshooting common Fura-PE3 experimental issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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